
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide typically involves the reaction of 2-phenyl-3,1-benzoxazin-4-one with various primary amines . The process can be summarized in the following steps:
Formation of 2-phenyl-3,1-benzoxazin-4-one: This intermediate is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of pyridine.
Reaction with Primary Amines: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with primary amines to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Pathways Involved: By inhibiting PBPs, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: A core structure shared with N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide, known for its antibacterial properties.
2-Phenylquinazolin-4(3H)-one: Another similar compound with potential anticancer activity.
Uniqueness
This compound stands out due to its unique combination of antibacterial and potential anticancer properties. Its ability to target multiple pathways and enzymes makes it a versatile compound for drug development .
Propiedades
Fórmula molecular |
C21H16N4O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N'-(4-oxo-2-phenylquinazolin-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C21H16N4O/c22-19(15-9-3-1-4-10-15)24-25-20(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21(25)26/h1-14H,(H2,22,24) |
Clave InChI |
MRYWYZLAZRISJO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C(/C4=CC=CC=C4)\N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C(C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
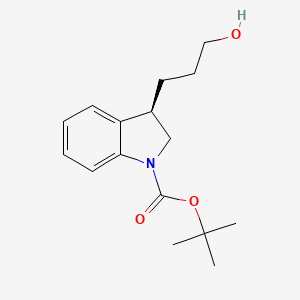
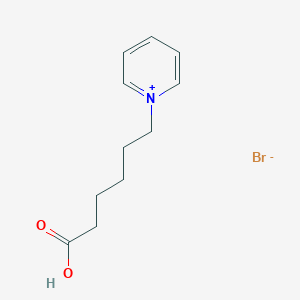
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
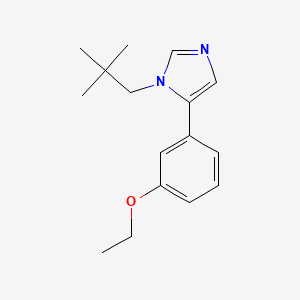
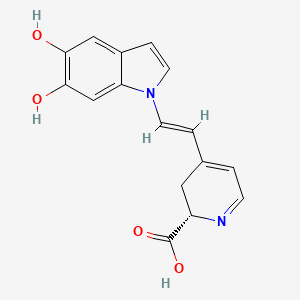
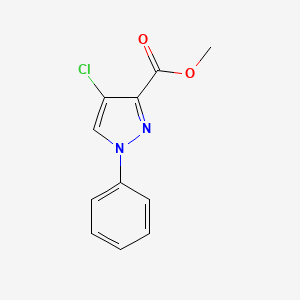
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)



